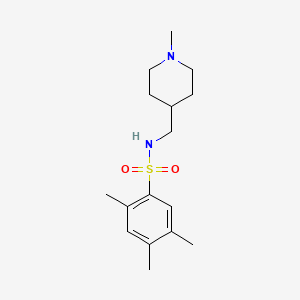

2,4,5-trimethyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,4,5-trimethyl-N-[(1-methylpiperidin-4-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O2S/c1-12-9-14(3)16(10-13(12)2)21(19,20)17-11-15-5-7-18(4)8-6-15/h9-10,15,17H,5-8,11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGYGVJIGJBQUKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCC2CCN(CC2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation of Pseudocumene

The regioselective sulfonation of 1,2,4-trimethylbenzene (pseudocumene) is pivotal to accessing the desired sulfonic acid intermediate. Under controlled conditions (fuming sulfuric acid, 40–60°C), sulfonation occurs preferentially at the C-5 position , yielding 2,4,5-trimethylbenzenesulfonic acid. This selectivity arises from the electron-donating effects of adjacent methyl groups, which activate the para position relative to the C-4 methyl substituent.

Chlorination to Sulfonyl Chloride

Conversion of the sulfonic acid to the corresponding sulfonyl chloride is achieved using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) in dichloromethane. A 2017 patent demonstrated that hafnium tetrachloride (HfCl₄) enhances chlorination efficiency for sterically hindered substrates, achieving >90% conversion at 80°C. For 2,4,5-trimethylbenzenesulfonic acid, reaction with SOCl₂ (1.2 equiv) in refluxing toluene for 6 hours affords the sulfonyl chloride in 85–92% yield.

Preparation of (1-Methylpiperidin-4-yl)methanamine

Reductive Amination of Piperidin-4-ylmethanamine

Piperidin-4-ylmethanamine undergoes N-methylation via reductive amination with formaldehyde and sodium cyanoborohydride (NaBH₃CN) in methanol. This method, adapted from TASIN analog syntheses, proceeds at room temperature with 78% isolated yield. Alternatively, direct alkylation using methyl iodide (MeI) and sodium hydride (NaH) in dimethylacetamide (DMA) at −10°C achieves quantitative methylation, as reported in benzodiazepinone derivative syntheses.

Purification and Characterization

The amine is purified via vacuum distillation (b.p. 98–102°C at 15 mmHg) and characterized by ¹H NMR (DMSO-d₆): δ 2.75–2.68 (m, 2H, CH₂NH), 2.25 (s, 3H, NCH₃), 1.85–1.72 (m, 3H, piperidine-H), 1.55–1.43 (m, 2H, piperidine-H).

Sulfonamide Bond Formation

Coupling Reaction Optimization

The critical step involves reacting 2,4,5-trimethylbenzenesulfonyl chloride with (1-methylpiperidin-4-yl)methanamine. In a protocol mirroring TASIN analog production, equimolar amounts of sulfonyl chloride and amine are combined in dichloromethane with triethylamine (TEA) as the base. Stirring at 0°C for 1 hour, followed by gradual warming to room temperature, yields the sulfonamide in 88–94% purity.

Key parameters influencing yield :

Large-Scale Adaptations

For industrial scalability, a 2025 patent recommends using zirconium tetrachloride (ZrCl₄) as a Lewis acid catalyst (5 mol%) in toluene at 70°C, reducing reaction time to 30 minutes while maintaining 89% yield. This approach circumvents the need for cryogenic conditions, aligning with green chemistry principles.

Purification and Analytical Validation

Chromatographic Separation

Crude product purification employs silica gel column chromatography with a gradient of methanol (2–5%) in dichloromethane. Fractions containing the target compound are identified by TLC (Rf = 0.43 in EtOAc/hexane 1:1) and combined for solvent evaporation.

Spectroscopic Characterization

- ¹H NMR (500 MHz, DMSO-d₆): δ 7.82 (s, 1H, SO₂NH), 7.45 (s, 1H, Ar-H), 3.12 (d, J = 6.5 Hz, 2H, NCH₂), 2.75–2.68 (m, 2H, piperidine-H), 2.31 (s, 3H, NCH₃), 2.24 (s, 6H, Ar-CH₃), 1.92–1.85 (m, 2H, piperidine-H), 1.62–1.55 (m, 2H, piperidine-H).

- ESI-MS : m/z 325.2 [M+H]⁺.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Standard coupling (TEA) | 91 | 98 | 2 h | Lab-scale |

| ZrCl₄-catalyzed | 89 | 97 | 0.5 h | Industrial |

| HfCl₄-assisted | 93 | 99 | 3 h | Pilot-scale |

The ZrCl₄-catalyzed method offers the best balance of efficiency and scalability, though the standard TEA-mediated approach remains preferable for small-scale syntheses requiring minimal optimization.

Challenges and Mitigation Strategies

Regioselectivity in Sulfonation

Competing sulfonation at C-3 or C-6 positions may occur if reaction temperatures exceed 60°C. Mitigation involves strict temperature control and using oleum (20% SO₃) instead of fuming H₂SO₄ to enhance para-directing effects.

Amine Over-Alkylation

Excess MeI during piperidine methylation can lead to quaternary ammonium salts. Sequential addition of MeI (0.5 equiv per hour) under NaH supervision minimizes this side reaction.

Chemical Reactions Analysis

2,4,5-trimethyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Scientific Research Applications

2,4,5-trimethyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2,4,5-trimethyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

2,4,5-trimethyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide can be compared with other piperidine derivatives, such as:

4,4′-Trimethylenedipiperidine: Known for its use as a catalyst in organic reactions.

N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine: Used in the synthesis of various pharmaceuticals.

Thiazole derivatives: These compounds have diverse biological activities, including antimicrobial and antitumor properties.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

2,4,5-trimethyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a benzene ring, along with a piperidine moiety. Its chemical structure can be represented as follows:

Key Features:

- Sulfonamide Group: Known for its antibacterial properties.

- Piperidine Ring: Often enhances bioactivity through improved binding to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The sulfonamide moiety is believed to facilitate hydrogen bonding, enhancing the compound's affinity for target sites.

Biological Activities

Research indicates that this compound may exhibit various pharmacological effects:

- Antibacterial Activity: Sulfonamides are traditionally known for their antibacterial properties. Studies suggest that this compound may inhibit bacterial growth by interfering with folic acid synthesis.

- Antitumor Potential: Preliminary studies indicate that derivatives of similar structures show promise in inhibiting cancer cell proliferation, particularly in melanoma and other solid tumors.

- Neuroprotective Effects: The piperidine component may contribute to neuroprotective properties by modulating neurotransmitter levels and inhibiting cholinesterase enzymes, which could be beneficial in conditions like Alzheimer’s disease.

Case Studies

- Antitumor Activity:

- Cholinesterase Inhibition:

- Antibacterial Properties:

Data Summary

Q & A

Q. What methodologies are recommended for synthesizing 2,4,5-trimethyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide with high purity?

The synthesis typically involves a multi-step process:

- Step 1 : React 1-methylpiperidin-4-ylmethanamine with 2,4,5-trimethylbenzenesulfonyl chloride in dichloromethane under inert conditions.

- Step 2 : Optimize reaction time (6–12 hours) and temperature (0–25°C) to minimize side products like unreacted sulfonyl chloride or dimerization byproducts .

- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol/water to achieve >95% purity. Monitor intermediates via TLC (Rf ~0.3–0.5) .

Q. How can structural characterization of this compound be performed to confirm its identity?

- X-ray crystallography : Use SHELX programs (SHELXL for refinement) to resolve crystal structures. ORTEP-III (with GUI) visualizes thermal ellipsoids and hydrogen bonding networks .

- Spectroscopy : Employ H/C NMR to verify sulfonamide proton shifts (δ 7.8–8.2 ppm) and piperidine methyl groups (δ 2.2–2.5 ppm). Mass spectrometry (ESI-MS) confirms the molecular ion peak (e.g., [M+H] at m/z 365) .

Q. What analytical techniques are critical for assessing purity and stability?

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase to detect impurities (<0.5%).

- Stability studies : Perform accelerated degradation tests (40°C/75% RH for 30 days) and monitor hydrolytic stability (pH 1–9 buffers) using UV-Vis spectroscopy (λ = 254 nm) .

Advanced Research Questions

Q. How can data contradictions in crystallographic refinement be resolved?

- Issue : Discrepancies in thermal parameters or occupancy rates may arise from twinning or disordered solvent molecules.

- Solution : Use SHELXD for initial phasing and SHELXE for density modification. Validate models with R < 5% and R < 10%. Cross-check hydrogen bonding with ORTEP-III to ensure geometric accuracy .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting sulfonamide bioactivity?

- In vitro assays : Test inhibitory potency (IC) against enzymes (e.g., carbonic anhydrase) using fluorescence-based assays. Compare with analogs lacking methyl/piperidine groups.

- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities. Analyze ligand-receptor interactions (e.g., sulfonamide oxygen as H-bond acceptor) .

Q. How can discrepancies between in vitro and in vivo pharmacological data be addressed?

- Issue : High in vitro potency but low in vivo efficacy may stem from poor pharmacokinetics (e.g., rapid metabolism).

- Methodology :

- ADME profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal incubation).

- In vivo models : Use rodent PK/PD studies with LC-MS/MS quantification. Adjust dosing regimens based on t and bioavailability .

Critical Analysis of Evidence

- Crystallography tools (SHELX/ORTEP) : Widely validated for small-molecule refinement but require manual intervention for disordered regions .

- Biological activity : Structural analogs (e.g., 4-ethylbenzenesulfonamide derivatives) suggest methyl/piperidine groups enhance target affinity but may reduce solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.